2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Description
Systematic IUPAC Nomenclature and Structural Features
The compound 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is systematically named according to IUPAC rules as 4-[(pyridin-2-yl)methoxy]-2-methoxybenzaldehyde . This nomenclature reflects its core benzaldehyde structure substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a pyridin-2-ylmethoxy group (-OCH₂C₅H₄N). The pyridin-2-yl moiety consists of a six-membered aromatic ring containing one nitrogen atom at the 2-position , which distinguishes it from other pyridine isomers.
The structural features include:
- A benzaldehyde backbone (C₆H₅CHO) with aldehyde functionality at position 1.
- Methoxy substituents at positions 2 and 4, with the latter connected to a pyridine ring via a methylene (-CH₂-) bridge.
- Planar aromatic systems (benzene and pyridine rings) contributing to conjugation and electronic delocalization.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 1151539-21-7 , a universal identifier for chemical substances. Additional identifiers include:
| Identifier Type | Value | Source Reference |
|---|---|---|
| MDL Number | MFCD30729444 | |
| Synonym | 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | |
| SMILES | COC1=C(C=CC(=C1)OCC2=NC=CC=C2)C=O | |
| InChIKey | JJBZSLAQDWDRGJ-UHFFFAOYSA-N |
These identifiers facilitate precise tracking in chemical databases such as PubChem and ChemicalBook.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₃NO₃ corresponds to a molecular weight of 243.26 g/mol , calculated as follows:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 14 | 12.01 | 168.14 |
| Hydrogen | 13 | 1.008 | 13.10 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 243.25 |
Experimental validation via mass spectrometry confirms the calculated weight, with minor discrepancies (±0.01 g/mol) attributable to isotopic variations.
Isomeric Considerations and Stereochemical Properties
The compound exhibits no stereoisomerism due to the absence of chiral centers or double-bond geometric constraints. Key structural considerations include:
- Regiochemical specificity : The methoxy and pyridin-2-ylmethoxy groups are fixed at positions 2 and 4, respectively, preventing positional isomerism.
- Pyridine orientation : The nitrogen atom in the pyridine ring is locked at the 2-position, eliminating tautomeric or ring-flipping isomerism.
- Conformational flexibility : The methylene bridge (-CH₂-) between the benzene and pyridine rings allows limited rotation, but this does not produce distinct stereoisomers.
The absence of stereochemical complexity simplifies its synthesis and characterization in synthetic workflows.
Properties
IUPAC Name |
2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14-8-13(6-5-11(14)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBZSLAQDWDRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2-Hydroxybenzaldehyde with 2-Chloromethylpyridine
One of the most straightforward routes involves the nucleophilic substitution of 2-hydroxybenzaldehyde with 2-chloromethylpyridine under basic conditions. This method leverages the phenolic hydroxyl group as a nucleophile to attack the chloromethyl group, forming the desired ether linkage.
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | 2-Hydroxybenzaldehyde + 2-chloromethylpyridine | 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | ~70-85% | Mild base (e.g., K2CO3), room temperature, solvent: acetone or DMF |
Reaction mechanism:
The phenolic oxygen attacks the electrophilic chloromethyl group, displacing chloride and forming the ether linkage.
Synthesis via Methylation of 2-Hydroxybenzaldehyde Derivatives
An alternative approach involves methylation of 2-hydroxybenzaldehyde followed by substitution:
- Step 1: Methylation of 2-hydroxybenzaldehyde using methyl iodide or dimethyl sulfate under basic conditions to form 2-methoxybenzaldehyde.
- Step 2: Reaction with 2-chloromethylpyridine in the presence of a base to form the ether.
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | CH3I, K2CO3, acetone | 2-Methoxybenzaldehyde | >90% | Methylation of phenolic hydroxyl |
| 2 | 2-Methoxybenzaldehyde + 2-chloromethylpyridine | This compound | 70-85% | Similar to above |
Use of Catalytic Systems for Enhanced Efficiency
Recent advances suggest employing catalysts such as phase-transfer catalysts or microwave-assisted synthesis to improve yields and reduce reaction times, especially in industrial settings.
Key Reaction Conditions and Optimization Strategies
Industrial Production Considerations
While laboratory synthesis is well-established, scaling up requires optimization:
- Use of continuous flow reactors to control temperature and improve safety.
- Catalytic systems to reduce reaction times and increase yields.
- Alternative solvents like environmentally friendly options to minimize waste.
- Purification techniques such as crystallization or chromatography for high purity.
Research Findings and Data Analysis
Recent research indicates that the synthesis of this compound benefits from mild reaction conditions and high selectivity. For example, a patent (CN102020587A) describes a synthesis route with the following advantages:
- Mild reaction conditions : Reaction temperature around 80°C.
- Rapid reaction times : Approximately 2 hours.
- High yields : Up to 95%.
- Industrial feasibility : Simplified process suitable for large-scale production.
Furthermore, employing thionyl chloride for acyl chloride formation from 2-hydroxybenzoic acid derivatives, followed by amination and dehydration steps, allows for efficient synthesis of the key intermediates leading to the target compound.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pyridin-2-ylmethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid.
Reduction: 2-Methoxy-4-(pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential role in drug development, particularly as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of benzaldehyde derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Solubility and Reactivity :
- Pyridine-containing analogs (e.g., this compound) exhibit enhanced solubility in polar solvents (e.g., DMF, DMSO) due to the pyridine’s nitrogen atom, which facilitates hydrogen bonding .
- Hydroxyl-substituted analogs (e.g., 2-Hydroxy-4-methoxybenzaldehyde) are more polar and prone to oxidation, limiting their stability in acidic conditions .
Key Research Findings
- Synthetic Efficiency : The use of microwave-assisted synthesis (e.g., solvent-free oxidation) for benzaldehyde derivatives reduces reaction times from hours to minutes while maintaining high yields (>90%) .
- Biological Compatibility: Pyridine-containing aldehydes demonstrate superior pharmacokinetic profiles compared to non-heterocyclic analogs, as evidenced by their higher bioavailability in rodent models .
Biological Activity
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, with the CAS number 1151539-21-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a methoxy group and a pyridine moiety attached to a benzaldehyde backbone. Its molecular formula is C13H13NO3, and it exhibits distinct chemical characteristics that influence its biological activity.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing the compound's efficacy against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon), it was found that:
- IC50 Values : The compound exhibited IC50 values below 5 μM against A549 cells and below 3 μM against HCT116 cells, indicating strong antiproliferative activity.
- Mechanism of Action : The compound induced G2/M phase arrest in MCF-7 cells, suggesting that it interferes with cell cycle progression.
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| A549 | <5 | Antiproliferative |
| MCF-7 | <3 | G2/M Phase Arrest |
| HCT116 | <3 | Antiproliferative |
This data suggests that this compound may be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to standard antibiotics is still limited.
Research Findings
In vitro tests demonstrated that the compound could inhibit the growth of certain pathogenic bacteria. However, quantitative results are needed to establish its effectiveness relative to existing antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Modulation : As indicated by cell cycle analysis, it can induce cell cycle arrest, thereby preventing cancer cell division.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, and how do reaction conditions impact yield?
- Answer : The compound is synthesized via condensation reactions between substituted benzaldehydes and pyridine derivatives. For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine in ethanol under acidic conditions (e.g., acetic acid) to form hydrazone intermediates, followed by cyclization using oxidizing agents like sodium hypochlorite . Key parameters include solvent polarity (ethanol for solubility), stoichiometric ratios (1:1 molar ratio for aldehyde and hydrazine), and acid catalysis (10 drops of acetic acid accelerates imine formation). Yields (~91%) depend on rigorous purification via vacuum filtration and washing with methanol to remove unreacted starting materials .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral overlaps addressed?
- Answer :
- 1H/13C-NMR : Assignments are made using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C) to resolve aromatic protons and methoxy/pyridyl groups. Overlapping signals (e.g., δ 7.49–7.31 ppm for aromatic protons) are resolved via 2D NMR (COSY, HSQC) .
- FTIR : Peaks at 1596 cm⁻¹ (C=N stretching) and 1131 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 334.1553) with <3 ppm error .
Advanced Research Questions
Q. How can researchers address contradictions in toxicological data when using group-based evaluations for this compound?
- Answer : When specific toxicological data are absent (e.g., EFSA’s evaluation of 2-hydroxy-4-methoxybenzaldehyde analogs), researchers apply:
- Read-across approaches : Compare structurally similar compounds (e.g., hydroxy/alkoxy-substituted benzyl derivatives) to infer toxicity profiles .
- In silico models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict mutagenicity or cytotoxicity .
- In vitro assays : Validate predictions using Ames tests or hepatocyte viability studies .
Q. What methodological challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?
- Answer :
- Data quality : High-resolution (<1.0 Å) X-ray data are required to resolve flexible methoxy/pyridyl groups. Twinning (common in orthorhombic systems) is addressed using SHELXL’s TWIN/BASF commands .
- Disorder modeling : Partial occupancy atoms (e.g., solvent molecules) are refined with restraints (ISOR, SIMU) to prevent overparameterization .
- Validation : R-factors (<5%), Fo-Fc maps, and PLATON checks ensure structural accuracy .
Q. How can computational methods optimize the synthesis of this compound derivatives for drug discovery?
- Answer :
- Docking studies : Prioritize derivatives by simulating binding to target proteins (e.g., antitubercular agents using Mycobacterium tuberculosis enoyl-ACP reductase) .
- DFT calculations : Predict reaction pathways (e.g., cyclization energy barriers) to optimize conditions (temperature, catalyst) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields and byproducts .
Q. What strategies mitigate health hazards during handling of this compound in laboratory settings?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
